IHR-Cy3

Hedgehog signaling Smoothened receptor Fluorescent probe

IHR-Cy3 uniquely labels only extracellularly accessible Smoothened (Smo) receptors, enabling compartment-specific pharmacology without intracellular pool contamination. This cell‑membrane‑impermeable, sulfo‑Cy3 conjugate enables direct, secondary‑reagent‑free quantification of Smo binding by flow cytometry and fluorescence microscopy. Validated in competitive FACS assays (5 μM, SAG‑displaceable) and ciliary localization studies, IHR-Cy3 targets the 7TM heptahelical pocket with high specificity (IC₅₀=100 nM), outperforming non‑fluorescent antagonists and cell‑permeable fluorescent probes that confound surface‑specific readouts. Soluble to 5 mM in DMSO; stored at −20 °C. Ideal for Smo receptor engagement screens, conformational pharmacology, and ciliary trafficking research.

Molecular Formula C58H63Cl3N6O10S2
Molecular Weight 1174.64
Cat. No. B1574519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHR-Cy3
Synonyms(2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, inner salt
Molecular FormulaC58H63Cl3N6O10S2
Molecular Weight1174.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IHR-Cy3: Potent Fluorescent Smoothened (Smo) Antagonist for Hedgehog Pathway Binding Studies and Live-Cell Imaging


IHR-Cy3 is a fluorescently labeled derivative of the Smoothened (Smo) receptor antagonist IHR-1, in which a sulfo-Cyanine3 (Cy3) fluorophore is covalently conjugated via a heptanoyl-aminohexanoyl linker to the IHR-1 pharmacophore scaffold [1]. With a molecular weight of 1,174.64 Da, a molecular formula of C₅₈H₆₃Cl₃N₆O₁₀S₂, and a purity specification of ≥95% by HPLC, IHR-Cy3 retains functional Smo antagonism (IC₅₀ = 100 nM in Hh-dependent Gli transcriptional activity assays) while enabling direct fluorescence-based detection of Smo binding in live cells by flow cytometry and microscopy [1]. The compound is soluble to 5 mM in DMSO and requires storage at −20 °C .

Why a Generic Smo Antagonist Cannot Replace IHR-Cy3 in Fluorescence-Based Smo Pharmacology Studies


Generic Smo antagonists such as vismodegib (GDC-0449), KAAD-cyclopamine, and even the parent compound IHR-1 lack the intrinsic fluorescence required for direct, real-time monitoring of Smo receptor engagement without secondary detection reagents [1]. While the alternative fluorescent Smo probe BODIPY-cyclopamine (BD-cyclopamine) has been used historically for competition binding assays at 5 nM, it exhibits a distinct IC₅₀ of ~150 nM for Shh signaling inhibition, displays complex multi-site binding parameters in NanoBRET assays, and targets a partially overlapping but pharmacologically distinguishable binding site on Smo [1]. Furthermore, cell-permeable Smo antagonists (IHR-NAc, IC₅₀ = 3.1 nM; KAAD-cyclopamine, IC₅₀ = 20 nM) indiscriminately engage both cell-surface and intracellular Smo pools, whereas IHR-Cy3 – inheriting the cell-membrane-impermeable character of IHR-1 – selectively labels only the extracellularly accessible Smo population, enabling compartment-specific pharmacological interrogation that permeable probes cannot achieve [1]. These divergent properties mean that substituting IHR-Cy3 with any non-fluorescent antagonist or a fluorescent analog with different permeability or binding-site pharmacology would fundamentally alter experimental readouts and biological conclusions.

IHR-Cy3 Comparative Performance: Quantitative Differentiation Evidence Against Closest Analogs


IHR-Cy3 Enables Direct Fluorescence Detection of Smo Binding – A Capability Absent in IHR-1

The most fundamental differentiation of IHR-Cy3 is its intrinsic fluorescence, which is absent in the parent compound IHR-1. IHR-Cy3 incorporates a sulfo-Cy3 fluorophore with excitation maximum at ~550 nm and emission maximum at ~570 nm, enabling direct detection by fluorescence microscopy and flow cytometry without secondary antibodies or additional labeling steps [1]. In the foundational study by Fan et al. (2014), 5 μM IHR-Cy3 was used to label Smo-myc-transfected HEK293 cells, with Cy3-positive cells quantified by FACS analysis, a workflow impossible with non-fluorescent IHR-1 [1]. This fluorescence capability was achieved through covalent conjugation of Cy3 to the C7-amide side chain of IHR-1 via a heptanoyl-aminohexanoyl linker, replacing a chlorine atom with an amino group as the attachment point [1].

Hedgehog signaling Smoothened receptor Fluorescent probe Flow cytometry

IHR-Cy3 Retains Smo Antagonist Potency After Cy3 Conjugation with ~13-Fold Potency Shift Relative to IHR-1

Conjugation of the bulky sulfo-Cy3 fluorophore (adding ~720 Da to the 454 Da IHR-1 core) inevitably impacts target binding. In the Hh-dependent Gli transcriptional activity assay using 3T3-ShhFL cells, IHR-Cy3 exhibits an IC₅₀ of 100 nM compared to 7.6 nM for IHR-1, representing a ~13.2-fold reduction in potency [1]. Despite this shift, IHR-Cy3 retains meaningful antagonist activity and, critically, its binding is competed by the 7TM pocket agonist SAG (10 μM) but not by the CRD-binding oxysterol 20(S)-OHC, confirming that the Cy3 conjugation does not alter the binding site specificity relative to IHR-1 [1]. By comparison, the cell-permeable IHR-NAc analog achieves an IC₅₀ of 3.1 nM in the same assay format, and KAAD-cyclopamine shows an IC₅₀ of ~20 nM in the Shh-LIGHT2 assay .

Smo antagonism Hh pathway inhibition Gli transcriptional reporter Structure-activity relationship

IHR-Cy3 Binding Site Specificity to Smo 7TM Pocket Confirmed by Competitive Abolition with SAG but Not 20(S)-OHC

A critical quality of IHR-Cy3 as a pharmacological probe is its well-defined binding site on Smo. In competition FACS experiments using Smo-transfected HEK293 cells, 5 μM IHR-Cy3 labeling was completely abolished by co-incubation with 10 μM SAG (a Smo agonist that binds the 7TM heptahelical pocket), whereas 20(S)-hydroxycholesterol [20(S)-OHC], which binds the extracellular cysteine-rich domain (CRD) of Smo, did not displace IHR-Cy3 binding [1]. This demonstrates that the Cy3 conjugation does not alter the 7TM pocket binding specificity of the IHR-1 pharmacophore. By comparison, BODIPY-cyclopamine has been reported to exhibit complex, multi-site binding parameters in NanoBRET assays, suggesting engagement with more than one binding site on Smo, which complicates quantitative pharmacological interpretation [2].

Smo binding site 7TM pocket SAG competition FACS binding assay CRD domain

IHR-Cy3 Inherits Cell-Membrane-Impermeable Character from IHR-1, Enabling Selective Labeling of Extracellular Smo Pools

The parent compound IHR-1 is a well-characterized cell-membrane-impermeable Smo antagonist that acts exclusively on extracellularly exposed Smo and blocks Hh-induced Smo accumulation in the primary cilium [1]. IHR-Cy3, by retaining the IHR-1 pharmacophore with the Cy3 modification at the C7 position remote from the Smo-binding core, is inferred to maintain this impermeability profile. This stands in marked contrast to cell-permeable Smo antagonists such as IHR-NAc (IC₅₀ = 3.1 nM; cell-permeable), KAAD-cyclopamine (IC₅₀ = 20 nM; cell-permeable; promotes SmoM2 ER exit), and vismodegib (IC₅₀ = 1.5–13 nM; orally bioavailable, brain-penetrant) [2]. The impermeability of IHR-Cy3 is functionally significant: SAG (a cell-permeable agonist) activates an intracellular Smo pool inaccessible to IHR-1 and, by extension, IHR-Cy3, as demonstrated by the incomplete maximal inhibition of SAG-induced signaling by IHR-1 [1].

Cell membrane impermeability Extracellular Smo Primary cilium Compartment-specific pharmacology

IHR-Cy3 (IC₅₀ = 100 nM) vs. BODIPY-Cyclopamine (IC₅₀ = 150 nM): Quantitative Potency Comparison of the Two Fluorescent Smo Antagonists

IHR-Cy3 (IC₅₀ = 100 nM in Hh-dependent Gli transcriptional assay) and BODIPY-cyclopamine (IC₅₀ = 150 nM in Shh signaling inhibition) are the two principal fluorescent Smo antagonists available for research use [1]. IHR-Cy3 exhibits a modestly (~1.5-fold) lower IC₅₀ value, suggesting marginally higher potency in pathway inhibition. More importantly, the two probes differ fundamentally in their binding pharmacology: IHR-Cy3 binds exclusively to the 7TM heptahelical pocket (SAG-competitive, 20(S)-OHC-insensitive), while BODIPY-cyclopamine shows complex multi-site binding behavior in NanoBRET assays [1][2]. BODIPY-cyclopamine is used at 5 nM for competition binding studies, whereas IHR-Cy3 is used at 5 μM for direct labeling, reflecting differences in fluorophore brightness and binding affinity [1]. Additionally, BODIPY-cyclopamine (MW 841.9) is derived from the natural product cyclopamine, whereas IHR-Cy3 (MW 1,174.64) is derived from the fully synthetic IHR-1 scaffold, offering distinct chemical tractability for further derivatization .

Fluorescent Smo antagonist BODIPY-cyclopamine Potency comparison Shh signaling inhibition

IHR-Cy3 Sulfo-Cy3 Fluorophore Provides Enhanced Aqueous Solubility and Reduced Non-Specific Binding vs. Non-Sulfonated Cy3 Conjugates

The fluorophore component of IHR-Cy3 is a di-sulfo-Cy3 (two sulfonate groups, one on each indolium ring, as confirmed by the IUPAC name and SMILES structure), distinguishing it from non-sulfonated Cy3 conjugates that exhibit higher hydrophobicity and greater non-specific binding to cellular membranes . The incorporation of sulfonate groups enhances aqueous solubility and reduces non-specific adsorption, which is critical for achieving favorable signal-to-noise ratios in live-cell imaging and FACS applications. IHR-Cy3 solubility is specified as ≥5 mM in DMSO, and the sulfo-Cy3 core enables compatibility with aqueous buffer systems after initial DMSO dissolution [1]. The excitation maximum at ~550 nm and emission maximum at ~570 nm align with standard Cy3 filter sets on common fluorescence microscopes and flow cytometers, eliminating the need for specialized optical configurations .

Sulfo-Cy3 Aqueous solubility Non-specific binding Fluorophore design

IHR-Cy3 Optimal Use Cases: Evidence-Backed Research and Industrial Application Scenarios


Direct FACS-Based Quantification of Smo Cell-Surface Expression and Ligand Binding in Live Cells

IHR-Cy3 at 5 μM enables direct, competition-validated flow cytometric quantification of Smo receptor binding in live, non-permeabilized cells expressing Smo. In the validated protocol established by Fan et al. (2014), HEK293 or Cos-7 cells transfected with Smo-myc are incubated with 5 μM IHR-Cy3 for 1 hr at 37 °C, and Cy3-positive cells are scored by FACS. Binding specificity is confirmed by co-incubation with 10 μM SAG, which abolishes the Cy3 signal through 7TM pocket competition [1]. This application scenario is uniquely served by IHR-Cy3 because: (a) non-fluorescent IHR-1 cannot generate a direct FACS signal; (b) cell-permeable fluorescent antagonists (e.g., if BODIPY-cyclopamine were used for direct labeling) would label both surface and intracellular Smo, confounding surface-specific measurements; and (c) the sulfo-Cy3 fluorophore reduces non-specific membrane binding, improving signal-to-noise in live-cell FACS .

Fluorescence Microscopy Visualization of Smo Subcellular Localization and Ciliary Trafficking

IHR-Cy3 enables fluorescence microscopy-based visualization of Smo receptor distribution, including its accumulation in the primary cilium upon Hh pathway activation. The cell-membrane-impermeable character of IHR-Cy3 means it selectively labels the cell-surface and ciliary membrane pools of Smo without penetrating to label intracellular ER/Golgi Smo populations, providing a cleaner spatial readout than cell-permeable probes [1]. The Cy3 excitation/emission maxima (~550/570 nm) are compatible with standard TRITC/Cy3 filter cubes on epifluorescence and confocal microscopes . This application is particularly valuable for studies investigating the spatial regulation of Smo signaling, ciliary trafficking dynamics, and the mechanism of action of Smo-targeted cancer therapeutics, where IHR-Cy3 provides direct visual evidence of drug-target engagement at the subcellular level.

Competitive Binding Assays to Characterize Novel Smo Ligands Targeting the 7TM Heptahelical Pocket

IHR-Cy3 serves as a fluorescent tracer ligand in competitive binding assays designed to identify and characterize novel small molecules that target the Smo 7TM heptahelical pocket. The well-defined pharmacology of IHR-Cy3 — SAG-competitive, 20(S)-OHC-insensitive binding exclusively to the 7TM pocket — makes it a more selective probe for 7TM-site screening than BODIPY-cyclopamine, which exhibits multi-site binding behavior [1][2]. In a typical assay format, test compounds are co-incubated with 5 μM IHR-Cy3 in Smo-expressing cells, and reduction in Cy3 fluorescence by FACS indicates competition for the 7TM pocket. This assay design has been validated by the observation that IHR-1 itself competes with IHR-Cy3 for Smo binding [1]. This application is directly relevant to industrial drug discovery programs screening for novel Smo antagonists or assessing target engagement of lead compounds.

Chemical Biology Studies of Smo Conformational States and Receptor Pharmacology

The combination of IHR-Cy3's fluorescence, 7TM pocket specificity, and cell-membrane impermeability makes it a powerful tool for probing Smo conformational pharmacology. The observation that IHR-1 (and by extension IHR-Cy3) exhibits differential maximal inhibitory efficacy against Hh-induced vs. SAG-induced pathway activation — fully inhibiting the former but only partially inhibiting the latter — suggests that Smo can adopt distinct active conformations with differential accessibility to antagonists [1]. IHR-Cy3 enables direct visualization and quantification of antagonist-accessible vs. antagonist-inaccessible Smo conformations in live cells, an experimental capability that non-fluorescent IHR-1 cannot provide and that BODIPY-cyclopamine cannot deliver with the same binding-site specificity [1][2]. This application supports academic research into fundamental Smo signaling mechanisms and industrial efforts to develop conformation-selective Smo therapeutics.

Quote Request

Request a Quote for IHR-Cy3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.